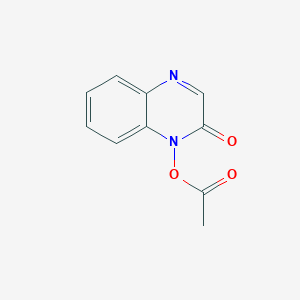
1-(Acetyloxy)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Acetyloxy)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the condensation of 2,3-aryl diamine with 2,3-dicarbonyl compounds in the presence of acetic acid, hydrochloric acid, or ethanol . Additionally, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a sustainable protocol, offering robust applications in various industries .
Chemical Reactions Analysis
1-(Acetyloxy)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation and alkylation reactions
Substitution: Arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation.
Common Reagents and Conditions: These reactions often proceed under metal-, oxidant-, and reagent-free conditions, making them environmentally benign
Major Products: The products formed from these reactions include azolated and alkylated quinoxalin-2(1H)-ones
Scientific Research Applications
1-(Acetyloxy)quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)quinoxalin-2(1H)-one involves its ability to undergo C–H bond activation, leading to various functionalizations . The molecular targets and pathways involved in its biological activities are still under investigation, but its diverse reactivity suggests multiple potential mechanisms .
Comparison with Similar Compounds
1-(Acetyloxy)quinoxalin-2(1H)-one can be compared with other quinoxalin-2(1H)-one derivatives, such as:
3-Benzoylquinoxalin-2-ones: Known for their photophysical properties and use in fluorescence-based applications.
C-3 Functionalized Quinoxalin-2(1H)-ones: Including arylated, alkylated, and azolated derivatives .
Unique Features:
Properties
CAS No. |
111697-36-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2-oxoquinoxalin-1-yl) acetate |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)15-12-9-5-3-2-4-8(9)11-6-10(12)14/h2-6H,1H3 |
InChI Key |
XDOJEWNAPRMAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C2=CC=CC=C2N=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















